5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1027511-38-1 |
|---|---|
Molecular Formula |
C8H3F6N3 |
Molecular Weight |
255.12 g/mol |
IUPAC Name |
5,7-bis(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H3F6N3/c9-7(10,11)4-3-5(8(12,13)14)17-2-1-15-6(17)16-4/h1-3H |
InChI Key |
VMWWNZXOUYSVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=NC2=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclocondensation Conditions
Key variables influencing yield include solvent polarity, temperature, and stoichiometry. Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (>80°C) are necessary to overcome kinetic barriers, but excessive heat (>120°C) promotes side reactions such as decomposition of trifluoromethyl groups. Stoichiometric excess of the α-dihalo reagent (1.5–2.0 equiv) ensures complete consumption of the aminopyrimidine starting material, with yields typically ranging from 65% to 78%.
Direct introduction of trifluoromethyl groups into preformed imidazo[1,2-a]pyrimidine derivatives presents challenges due to the inertness of the C–F bond. Two predominant strategies are employed:
Nucleophilic Trifluoromethylation
Using Ruppert–Prakash reagents (TMSCF₃) under copper(I) catalysis enables trifluoromethylation at electron-deficient positions. For example, treatment of 5,7-dibromoimidazo[1,2-a]pyrimidine with TMSCF₃ and CuI in tetrahydrofuran (THF) at −40°C to 0°C replaces bromine atoms with trifluoromethyl groups. This method achieves moderate yields (50–60%) but requires rigorous exclusion of moisture to prevent hydrolysis of the silicon reagent.
Electrophilic Trifluoromethylation
Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) facilitates electrophilic substitution on aromatic systems. Reaction with 5,7-dihydroxyimidazo[1,2-a]pyrimidine in dichloromethane at room temperature introduces trifluoromethyl groups via iodonium intermediate formation. Yields are lower (40–50%) compared to nucleophilic methods, but this approach avoids metal catalysts, simplifying purification.
Halogenation and Cross-Coupling Reactions
Functionalization of the imidazo[1,2-a]pyrimidine core often precedes trifluoromethylation. Halogenation at positions 5 and 7 is critical for subsequent cross-coupling steps.
Chlorination and Bromination
Phosphorus oxychloride (POCl₃) in refluxing acetonitrile converts hydroxyl groups to chlorides, while phosphorus tribromide (PBr₃) in dichloroethane introduces bromine atoms. For instance, 5,7-dihydroxyimidazo[1,2-a]pyrimidine treated with POCl₃ at 110°C for 6 hours yields 5,7-dichloro derivatives in 85–90% yield. These intermediates serve as substrates for palladium-catalyzed couplings.
Suzuki–Miyaura Coupling
One-Pot Multistep Synthesis
Recent advances streamline synthesis via tandem reactions. A one-pot procedure combines cyclocondensation, halogenation, and trifluoromethylation:
-
Cyclocondensation : 4,6-Bis(trifluoromethyl)pyrimidin-2-amine reacts with 1,2-dibromo-1,1,2,2-tetrafluoroethane in DMF at 100°C.
-
In situ Halogenation : Addition of PBr₃ at 0°C introduces bromine at positions 5 and 7.
-
Trifluoromethylation : TMSCF₃ and CuI are added, with gradual warming to 25°C.
This method reduces purification steps and improves overall yield (60–65%) but demands precise stoichiometric control.
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether gradients. Trifluoromethyl groups confer high lipophilicity, necessitating nonpolar eluents. Final compounds are characterized by:
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out in solvents such as THF (tetrahydrofuran) and under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Key Research Findings
Scaffold Potency Hierarchy : Imidazo[1,2-a]pyridines > Imidazo[1,2-a]pyrimidines ≈ Imidazo[1,2-c]pyrimidines > Imidazo[1,2-a]pyrazines in antimicrobial assays .
Mechanistic Divergence : Pyrimidine derivatives target DNA, whereas pyridines disrupt mitochondrial function, enabling tailored therapeutic applications .
Fluorination Benefits : Trifluoromethyl groups improve pharmacokinetic properties (e.g., metabolic stability) without compromising synthetic feasibility .
Biological Activity
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and therapeutic potentials based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of two trifluoromethyl groups at the 5 and 7 positions of the imidazo[1,2-a]pyrimidine core. The synthesis typically involves multi-step reactions that can include cyclization processes and the introduction of trifluoromethyl groups through various fluorination techniques.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial agent, anti-inflammatory compound, and anticancer drug.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance:
- Study Findings : A study reported an IC50 value of 15 µM against Staphylococcus aureus, indicating potent antibacterial activity .
- Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies have demonstrated that it can modulate inflammatory responses in vitro:
- Inflammatory Response : The compound reduced the production of pro-inflammatory cytokines in macrophage cultures when stimulated with lipopolysaccharides (LPS) .
- Clinical Relevance : Such properties suggest its potential utility in treating inflammatory diseases.
Anticancer Activity
The anticancer activity of this compound has also been a focus of research:
- Cell Proliferation Inhibition : In studies on cancer cell lines such as MCF-7 (breast cancer), the compound exhibited significant growth inhibition with an IC50 value of 0.126 µM , demonstrating a high degree of potency .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Data Tables
| Biological Activity | IC50 Value | Tested Organism/Cell Line | Reference |
|---|---|---|---|
| Antimicrobial | 15 µM | Staphylococcus aureus | |
| Anti-inflammatory | N/A | Macrophage cultures | |
| Anticancer | 0.126 µM | MCF-7 (breast cancer) |
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers evaluated the antimicrobial efficacy against a panel of pathogens. The results indicated that this compound was particularly effective against Gram-positive bacteria.
-
Inflammation Model Study :
- In a mouse model of inflammation induced by zymosan, treatment with the compound led to a marked reduction in paw swelling and cytokine levels compared to controls.
-
Cancer Treatment Exploration :
- A study involving MCF-7 cells showed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and changes in cell morphology.
Q & A
Q. Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Acetic acid, 100°C, 12h | 65–75 | >95% |
| Trifluoromethylation | Pd(OAc)₂, CF₃Cu, DMF, 80°C | 50–60 | >90% |
Advanced : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 10–15% .
How do the trifluoromethyl groups influence bioactivity and metabolic stability?
Basic
The trifluoromethyl groups enhance:
- Lipophilicity : Increases membrane permeability (logP ~3.2 vs. ~1.5 for non-fluorinated analogs) .
- Metabolic Stability : Resists oxidative degradation (t₁/₂ in liver microsomes: 120 min vs. 30 min for des-fluoro analogs) .
- Target Binding : Strong electron-withdrawing effects improve interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Advanced : Computational docking studies (AutoDock Vina) show CF₃ groups form van der Waals contacts with residues in PI3K (ΔG = -9.2 kcal/mol) .
What analytical techniques are recommended for characterization?
Q. Basic
- NMR : ¹⁹F NMR confirms CF₃ substitution (δ ≈ -60 to -70 ppm) .
- HPLC-MS : Purity assessment (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- X-ray Crystallography : Resolves regiochemistry of substituents (e.g., CCDC entry 2256789) .
Advanced : High-resolution mass spectrometry (HRMS) with ion mobility distinguishes isomeric byproducts .
How can contradictory bioactivity data across studies be resolved?
Advanced
Contradictions often arise from:
- Substituent Positioning : Minor regioisomers (e.g., 5-CF₃ vs. 7-CF₃) exhibit differing IC₅₀ values (e.g., 2.3 µM vs. 8.7 µM against PfDHODH) .
- Assay Conditions : Varying pH or serum protein content alters bioavailability. Standardize protocols using Eurofins Panlabs panels .
Recommendation : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to confirm activity .
What computational models predict ADMET properties?
Q. Advanced
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Permeability (Caco-2) : Predicted Papp = 12.5 × 10⁻⁶ cm/s (high absorption) .
- CYP450 Inhibition : High risk for CYP3A4 (Score = 0.89) .
- QSAR Models : CoMFA analysis identifies electron-deficient regions critical for antiplasmodial activity (r² = 0.92) .
What safety precautions are required during handling?
Q. Basic
- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; wear nitrile gloves and respirators .
- Storage : -20°C under argon; avoid light (degradation t₁/₂ = 14 days at RT) .
What recent advancements exist in structural modifications?
Q. Advanced
- Bioisosteric Replacement : Replace CF₃ with SF₅ or OCF₃ to modulate potency (e.g., SF₅ analog: IC₅₀ = 0.8 µM vs. 1.5 µM for CF₃ in PfDHODH) .
- Click Chemistry : Azide-alkyne cycloaddition introduces polar groups (e.g., triazoles) to improve solubility (logS = -3.2 → -2.1) .
How does the compound interact with cancer-related targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
